MS6105

PROTAC LDHA degradation DC50

Traditional LDH inhibitors only transiently block enzymatic activity. For studies requiring sustained target depletion and superior anti-proliferative potency in pancreatic cancer models, MS6105 offers the definitive solution. - First LDH PROTAC degrader: Eliminates both LDHA (DC₅₀ 38 nM) and LDHB (DC₅₀ 74 nM) via ubiquitin-proteasome system. - Superior potency: GI₅₀ 12.2-16.1 μM vs. >30 μM for parent inhibitor in MiaPaca2/PANC-1 cells. - In vivo-ready: Bioavailable via IP administration (Cₘₐₓ 1,800 nM at 5 mg/kg). - Validated controls: Negative control analogs (MS6105N1/N2) included for mechanistic confirmation. - Reliable supply: ≥98% HPLC purity, shipped with blue ice for stability.

Molecular Formula C65H81N9O9S3
Molecular Weight 1228.6 g/mol
Cat. No. B12397506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMS6105
Molecular FormulaC65H81N9O9S3
Molecular Weight1228.6 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCCC(=O)NCCCCC#CC4=CC(=CC=C4)C5=NN(C(=C5CC6=CC=C(C=C6)S(=O)(=O)N)CC7CC7)C8=NC(=CS8)C(=O)O)O
InChIInChI=1S/C65H81N9O9S3/c1-43-59(85-42-69-43)48-30-26-47(27-31-48)39-68-61(78)55-38-50(75)40-73(55)62(79)60(65(2,3)4)71-57(77)23-16-11-9-7-5-6-8-10-15-22-56(76)67-34-17-13-12-14-19-44-20-18-21-49(35-44)58-52(36-45-28-32-51(33-29-45)86(66,82)83)54(37-46-24-25-46)74(72-58)64-70-53(41-84-64)63(80)81/h18,20-21,26-33,35,41-42,46,50,55,60,75H,5-13,15-17,22-25,34,36-40H2,1-4H3,(H,67,76)(H,68,78)(H,71,77)(H,80,81)(H2,66,82,83)/t50-,55+,60-/m1/s1
InChIKeyAPEYSKGQWJKJAZ-LCLGPXMOSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MS6105 Baseline Characterization


The compound MS6105 (CAS 2891709-58-1, ≥98% purity by HPLC ) is the first reported lactate dehydrogenase (LDH) proteolysis targeting chimera (PROTAC) degrader [1]. It is a heterobifunctional molecule comprising a pyrazole-based LDH inhibitor warhead (derived from parent inhibitor 5) connected via an alkyne-containing linker to a von Hippel-Lindau (VHL) E3 ligase ligand [2]. MS6105 potently degrades both LDHA and LDHB subunits in a time- and ubiquitin-proteasome system (UPS)-dependent manner, with DC50 values of 38 nM and 74 nM, respectively, in PANC-1 pancreatic cancer cells [3]. The compound is supplied as a white to beige powder, soluble in DMSO (≥2 mg/mL with warming) and recommended for storage at -20°C .

MS6105 vs. Generic LDH Inhibitors


Unlike traditional occupancy-driven LDH inhibitors (e.g., GSK2837808A, GNE-140, or parent compound 5) which only temporarily block enzymatic activity, MS6105 eliminates LDH proteins entirely via the ubiquitin-proteasome system [1]. This fundamental mechanism-of-action (MOA) distinction renders it unsuitable for substitution with conventional inhibitors in studies requiring sustained pathway suppression or functional knockdown. Critically, MS6105 exhibits superior anti-proliferative potency compared to its parent inhibitor 5 in multiple pancreatic cancer cell lines, with GI50 improvements exceeding 2-fold (e.g., 12.2 μM vs. >30 μM in MiaPaca2 cells) [2]. The negative control analogs MS6105N1 and MS6105N2, which retain structural similarity but are incapable of VHL recruitment, fail to degrade LDH or inhibit cell proliferation, underscoring that the degrader mechanism—not the warhead binding alone—drives efficacy [3]. Thus, selecting a generic LDH inhibitor instead of MS6105 will fundamentally alter the experimental outcome, compromising the integrity of studies dependent on target depletion rather than transient inhibition.

MS6105 Comparative Evidence


LDHA Degradation Potency vs. Inhibitor Control

MS6105 (compound 22) potently degrades LDHA in PANC-1 pancreatic cancer cells with a DC50 of 38 ± 0.5 nM and a Dmax of 93 ± 2.6% after 48h treatment [1]. In contrast, the parent LDH inhibitor (compound 5) exhibits no degradation activity at concentrations up to 10 μM [2]. The negative control MS6105N1 (compound 33), a VHL-binding-deficient analog, also shows no LDHA degradation, confirming the PROTAC mechanism [3].

PROTAC LDHA degradation DC50 PANC-1 Target engagement

Anti-Proliferative Activity in Pancreatic Cancer Cells

In MiaPaca2 (quasi-mesenchymal) pancreatic cancer cells, MS6105 inhibits proliferation with a GI50 of 12.2 ± 3.7 μM, whereas parent inhibitor 5 requires concentrations >30 μM to achieve comparable inhibition [1]. In PANC-1 cells, MS6105 shows a GI50 of 16.1 ± 5.7 μM, while parent inhibitor 5 again exceeds 30 μM [2]. Negative controls 33 and 34 exhibit no anti-proliferative effect [3].

Pancreatic cancer Cell proliferation GI50 MiaPaca2 PANC-1

LDHB Degradation vs. Enzymatic Inhibition

MS6105 degrades LDHB with a DC50 of 74 ± 6.9 nM and a Dmax of 86 ± 7.7% in PANC-1 cells [1]. Traditional LDH inhibitors such as GSK2837808A achieve only enzymatic inhibition (IC50 = 14 nM for LDHB [2]) without reducing protein levels. This fundamental mechanistic divergence means MS6105 offers sustained pathway suppression beyond transient active-site blockade.

LDHB degradation PROTAC mechanism DC50 Target specificity

Validated in vivo Bioavailability: MS6105 Enables LDH Degradation Studies in Mice

MS6105 exhibits in vivo bioavailability following intraperitoneal (IP) administration in Swiss albino mice. At a dose of 5 mg/kg, the compound achieved a peak plasma concentration (Cmax) of 1800 nM at 8 h and sustained good exposure levels over 24 h [1]. This contrasts with the parent LDH inhibitor 5, which lacked sufficient in vivo PK properties for efficacy studies [2].

Pharmacokinetics In vivo bioavailability Mouse PROTAC

MS6105 Application Scenarios


Functional LDH Knockdown in Pancreatic Cancer Models

Procure MS6105 for studies requiring sustained depletion of both LDHA and LDHB proteins in pancreatic cancer cell lines (e.g., PANC-1, MiaPaca2, BxPC3). Its potent degradation activity (DC50 38-74 nM) and enhanced anti-proliferative effects (GI50 12.2-16.1 μM) compared to parent inhibitors make it the tool of choice for investigating LDH-dependent tumor growth and metabolism [1].

In Vivo LDH Degradation Pharmacodynamics

Utilize MS6105 for mouse studies requiring systemic LDH degradation. The compound's bioavailability following IP administration (Cmax 1800 nM at 5 mg/kg) supports in vivo pharmacodynamic and efficacy investigations, enabling exploration of LDH's role in cancer progression and therapeutic response in animal models [2].

PROTAC Mechanism and Control Experiments

Employ MS6105 in combination with its negative controls (MS6105N1, MS6105N2) to validate UPS-dependent target degradation. These controls are essential for confirming that observed biological effects arise specifically from LDH degradation rather than off-target binding or warhead-mediated inhibition [3].

Differentiation from Traditional LDH Inhibitors

Select MS6105 when the research objective is to compare the functional consequences of LDH degradation versus enzymatic inhibition. Direct side-by-side experiments with inhibitors like GSK2837808A or GNE-140 can elucidate the unique advantages of target elimination over transient blockade in cancer metabolism and signaling pathways [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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